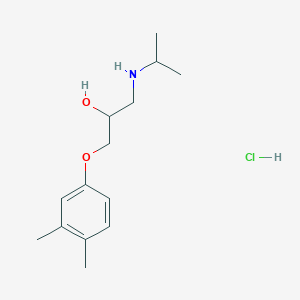
N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide, also known as ACPA, is a chemical compound with potential applications in scientific research. ACPA belongs to the class of arylamide compounds and has been synthesized using various methods.
Wirkmechanismus
N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide binds to CB1R and activates downstream signaling pathways, leading to the modulation of various physiological processes. CB1R is expressed in the central nervous system, as well as in peripheral tissues, and plays a crucial role in the regulation of pain, appetite, energy metabolism, and cardiovascular function. N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide has been shown to selectively activate CB1R without affecting other cannabinoid receptors.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide has been found to modulate pain, inflammation, anxiety, depression, and addiction through its interaction with CB1R. N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide has also been shown to regulate appetite, energy metabolism, and cardiovascular function. N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide has been used in scientific research to investigate the role of CB1R in various physiological and pathological processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide is a potent and selective agonist of CB1R, making it a valuable tool for studying the role of CB1R in various physiological and pathological processes. However, N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide has limitations in terms of its solubility and stability, which can affect its use in experiments. N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide also has potential off-target effects, which should be considered when interpreting experimental results.
Zukünftige Richtungen
Future research directions for N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide include investigating its potential therapeutic applications in pain, inflammation, anxiety, depression, and addiction. N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide could also be used to study the role of CB1R in the regulation of appetite, energy metabolism, and cardiovascular function. Further research is needed to understand the potential off-target effects of N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide and to develop more stable and soluble analogs for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide has been found to be a potent and selective agonist of the cannabinoid receptor type 1 (CB1R) and can be used in scientific research to study the role of CB1R in various physiological and pathological processes. N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide has been shown to modulate pain, inflammation, anxiety, depression, and addiction. N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide has also been used to investigate the role of CB1R in the regulation of appetite, energy metabolism, and cardiovascular function.
Eigenschaften
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(4-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-12(20)14-3-2-4-16(11-14)19-17(21)10-7-13-5-8-15(18)9-6-13/h2-11H,1H3,(H,19,21)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCQNZKQUMQQOJ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2,4-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B3846640.png)

hydrazone](/img/structure/B3846657.png)
![1-[3-(4-fluorophenoxy)propyl]pyrrolidine](/img/structure/B3846664.png)

![4-[3-(3,5-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846675.png)

![1-{4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}ethanone hydrobromide](/img/structure/B3846690.png)
![8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide](/img/structure/B3846691.png)
![5,6-dimethyl-2-[4-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3846695.png)

![4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846707.png)
![1-[5-(4-chlorophenoxy)pentyl]pyrrolidine](/img/structure/B3846713.png)